Uperin-7.1
Description
Overview of Amphibian Skin Secretions as a Rich Source of Bioactive Peptides.
The skin secretions of amphibians contain a complex mixture of bioactive substances, such as alkaloids, steroids, and notably, polypeptides. mdpi.com These secretions are integral to the amphibian's survival, providing protection against microbial threats and predators. mdpi.com The peptides within these secretions exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and antidiabetic properties. cabidigitallibrary.org The exploration of amphibian skin secretions has led to the identification of over two thousand peptide sequences, categorized into more than 100 peptide families, since the initial discovery of the antimicrobial activity in Rana ridibunda secretion. mdpi.com Prominent peptide families isolated from amphibian skin encompass brevinins, bombesins, dermaseptins, esculentins, magainins, temporins, tigerinins, and salamandrins. cabidigitallibrary.org
Significance of Antimicrobial Peptides (AMPs) in Amphibian Innate Immunity.
Antimicrobial Peptides (AMPs) are essential elements of the innate immune system in numerous organisms, including amphibians. mdpi.commdpi.comresearchgate.net These potent, small peptides are effective in killing microbes and preventing infections. mdpi.comresearchgate.net In amphibians, AMPs are stored in and secreted from specialized granular glands located in the skin, offering a rapid and effective defense against pathogens like bacteria, fungi, viruses, and parasites that may breach the skin barrier. mdpi.commdpi.comeurekaselect.com Characterized by their cationic and amphiphilic structures, amphibian AMPs are gene-encoded molecules, typically ranging from 8 to 50 amino acid residues in length, and are synthesized by ribosomes. eurekaselect.com Their primary mode of action is believed to involve the disruption of the microbial cell membrane. mdpi.com Research suggests that the efficacy of amphibian AMPs can be enhanced through synergistic interactions with other peptides. mdpi.com
Historical Context of Uperin-7.1 Discovery and Characterization within Amphibian Peptidomics.
The discovery and characterization of this compound are rooted in the peptidomic analysis of the skin glands of Ewing's Tree Frog (Litoria ewingii). researchgate.netpublish.csiro.au Investigation of the dorsal glandular skin extract of this species revealed the presence of six major peptides. publish.csiro.au The amino acid sequences of these peptides, including this compound, were determined using a combination of mass spectrometry and automated Edman sequencing techniques. publish.csiro.au
This compound was identified as the most abundant peptide present in the skin extract of adult and metamorphosed Litoria ewingii. researchgate.netcanterbury.ac.nz Structurally, it shares similarities with the uperin group of antimicrobial peptides previously isolated from toadlets belonging to the genus Uperoleia. researchgate.netpublish.csiro.au However, this compound is distinguished by the absence of the final four amino acid residues found in Uperoleia uperins. researchgate.netpublish.csiro.au The observed structural resemblance between peptides from these evolutionarily distant genera, Litoria and Uperoleia, is considered noteworthy and may indicate evolutionary convergence rather than a shared evolutionary origin. researchgate.netpublish.csiro.au
Further characterization studies indicated that this compound possesses minor antimicrobial activity. researchgate.netpublish.csiro.au A related peptide, this compound.1, which is this compound lacking the initial two amino acid residues from the N-terminus, was found to be inactive. researchgate.netpublish.csiro.au The differential presence of this compound in adult and metamorphosed frogs compared to its absence in tadpoles suggests a correlation between peptide expression and the amphibian's life stage, potentially reflecting adaptations to the distinct microbial environments encountered post-metamorphosis. researchgate.netcanterbury.ac.nz Advances in peptidomic and genomic analyses have significantly accelerated the pace of discovery and characterization of amphibian AMPs, revealing remarkable diversity in the peptide coding sequences even within a single species. mdpi.comnih.gov
Detailed research findings concerning this compound include the determination of its amino acid sequence and its identification in the skin secretions of Litoria ewingii. researchgate.netpublish.csiro.au Investigations have also explored its potential interactions with biological targets through in silico methods. For example, computational studies evaluating the interaction of AMPs with SARS-CoV-2 viral proteins and host cell receptors indicated that this compound exhibited favorable interactions with the ACE2 receptor protein. mdpi.com
The following table summarizes key characteristics of this compound based on the available information:
| Characteristic | Detail | Source(s) |
| Source Organism | Litoria ewingii (Ewing's Tree Frog) | researchgate.netpublish.csiro.aucanterbury.ac.nz |
| Peptide Sequence | Gly-Trp-Phe-Asp-Val-Val-Lys-His-Ile-Ala-Ser-Ala-Val (C-terminal amide) | researchgate.netpublish.csiro.au |
| Relative Abundance | Most abundant peptide in adult/metamorph skin extract | researchgate.netpublish.csiro.au |
| Antimicrobial Activity | Minor activity | researchgate.netpublish.csiro.au |
| Structural Similarity | Uperin group from Uperoleia genus | researchgate.netpublish.csiro.au |
| Presence in Life Stages | Adults and metamorphs, absent in tadpoles | researchgate.netcanterbury.ac.nz |
| In Silico Interaction | Showed interaction with ACE2 receptor | mdpi.com |
While the amino acid sequence of this compound is established, comprehensive data tables detailing extensive research findings such as Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms specifically for this compound were not extensively presented in the provided search results, beyond the mention of minor antimicrobial activity against Escherichia coli within the context of the total peptide mixture from adult frogs. researchgate.net However, a synthetic mutant of this compound, where the last three residues (SAV) were replaced with KRF, has been synthesized and evaluated in other studies. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GWFDVVKHIASAV |
Origin of Product |
United States |
Structural Characterization and Elucidation of Uperin 7.1
Primary Amino Acid Sequence Analysis and Determination.
The amino acid sequence of Uperin-7.1 has been determined using techniques such as mass spectrometry and automated Edman sequencing. The sequence is reported as Gly-Trp-Phe-Asp-Val-Val-Lys-His-Ile-Ala-Ser-Ala-Val-NH2. This indicates a peptide composed of 13 amino acid residues with a C-terminal amidation. publish.csiro.aunovoprolabs.com A related peptide, uperin 7.1.1, has also been identified, which lacks the first two amino acid residues from the N-terminal end of Uperin 7.1. publish.csiro.auresearchgate.net
The molecular formula of synthetic Uperin 7.1 peptide is C68H102N18O16, with a molecular weight of 1427.6. novoprolabs.com
Here is a table summarizing the primary sequence and related information:
| Feature | Detail | Source |
| Amino Acid Sequence | Gly-Trp-Phe-Asp-Val-Val-Lys-His-Ile-Ala-Ser-Ala-Val | publish.csiro.aunovoprolabs.com |
| Length (amino acids) | 13 | novoprolabs.com |
| C-terminal | Amidated (-NH2) | publish.csiro.aunovoprolabs.com |
| Molecular Formula | C68H102N18O16 | novoprolabs.com |
| Molecular Weight | 1427.6 | novoprolabs.com |
Investigation of Secondary and Tertiary Structural Conformations, including Alpha-Helical Propensity.
Studies investigating the secondary and tertiary structures of peptides often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), particularly in membrane-mimetic environments, as many of these peptides interact with biological membranes. uq.edu.aunih.gov Computational methods, such as I-TASSER and MODELLER, are also used for structural prediction and validation. nih.govresearchgate.net
While specific detailed experimental data on the secondary and tertiary structure of this compound in isolation were not extensively found in the search results, related studies on other uperin family peptides, such as Uperin 3, indicate that linear antimicrobial peptides are typically unstructured (random coil) in aqueous solution but can undergo conformational changes to an amphipathic α-helix upon contact with a lipid membrane. uq.edu.aunih.gov This transition to an α-helical structure is considered important for their function. uq.edu.aunih.govbiorxiv.org Computational validation studies have also assessed the structural models of Uperin 7.1, indicating that it can exhibit residues outside the favorable regions in initial models, which can then be optimized. nih.govresearchgate.netresearchgate.net
The alpha-helix is a common secondary structure in proteins and peptides, characterized by a right-handed helical conformation where hydrogen bonds form between the backbone N-H group of one amino acid and the C=O group of an amino acid four residues earlier in the sequence. wikipedia.orguvm.edu This i+4 -> i hydrogen bonding pattern is a key feature of alpha-helices. wikipedia.org
Analysis of Natural and Engineered Post-Translational Modifications and their Influence on Structure.
Natural this compound is known to have a C-terminal amidation. publish.csiro.aunovoprolabs.com This modification involves the conversion of the C-terminal carboxyl group into an amide group. C-terminal amidation is a common post-translational modification in many peptide hormones and antimicrobial peptides and can influence peptide stability, biological activity, and interaction with membranes.
Engineered modifications of this compound have also been explored to investigate their impact on function, which implicitly relates to structural changes. For instance, a mutant of Uperin 7.1, referred to as D70, was created by changing the last three residues (SAV) to Lys-Arg-Phe (KRF). google.comnih.gov Another related peptide, uperin 7.1.1, naturally lacks the first two N-terminal amino acid residues of Uperin 7.1. publish.csiro.auresearchgate.net These modifications, whether natural truncations or engineered mutations, can significantly alter the peptide's properties, including its activity, suggesting that the primary sequence directly influences the conformational possibilities and interactions.
Post-translational modifications, such as N-terminal acetylation, C-terminal amidation, and the introduction of non-standard amino acids, are known strategies in natural peptides that can enhance stability and influence structure. cabidigitallibrary.org
Comparative Structural Analysis with Related Peptide Families (e.g., Uperins, Caeridins, Tryptophyllins).
This compound shows structural similarity to the uperin group of antimicrobial peptides isolated from toadlets of the genus Uperoleia. publish.csiro.auresearchgate.netresearchgate.net However, this compound lacks the final four amino acid residues found in uperins from the genus Uperoleia. publish.csiro.auresearchgate.netresearchgate.net This difference in length and sequence at the C-terminus represents a structural variation within the uperin family.
This compound was found in the skin extract of Litoria ewingi along with other peptides, including caeridin 7.1 and two tryptophyllin peptides (tryptophyllin 6.1 and 7.1). publish.csiro.auresearchgate.netresearchgate.net Caeridins, like caerin 1.1, are another group of antimicrobial peptides found in Litoria species, characterized by being α-helix cationic peptides. publish.csiro.aunih.govmdpi.com Tryptophyllins are generally smaller peptides, often containing tryptophan and proline residues. publish.csiro.auresearchgate.netresearchgate.netresearchgate.net
The presence of these structurally distinct peptide families within the same amphibian skin extract highlights the diversity of peptides produced and suggests potentially different structures and functions. While this compound shares some structural resemblance with Uperoleia uperins, the differences, particularly the truncated C-terminus, are notable. publish.csiro.auresearchgate.netresearchgate.net The structural characteristics of caeridins (alpha-helical) and the smaller size and specific residue composition of tryptophyllins (Trp and Pro) further differentiate these peptide families from this compound. publish.csiro.aunih.govresearchgate.netresearchgate.netmdpi.com Evolutionary convergence is considered a more likely explanation for the structural similarity between peptides from the distantly related genera Litoria and Uperoleia. publish.csiro.auresearchgate.netresearchgate.net
Here is a table comparing the sequences of this compound and other mentioned peptides:
| Peptide | Source Organism | Amino Acid Sequence | Length | Reference |
| This compound | Litoria ewingi | Gly-Trp-Phe-Asp-Val-Val-Lys-His-Ile-Ala-Ser-Ala-Val-NH2 | 13 | publish.csiro.aunovoprolabs.com |
| Uperin 7.1.1 | Litoria ewingi | Phe-Asp-Val-Val-Lys-His-Ile-Ala-Ser-Ala-Val-NH2 | 11 | publish.csiro.auresearchgate.net |
| Caerin 7.1 | Litoria ewingi | Gly-Leu-Leu-Asp-Met-Val-Thr-Gly-Leu-Leu-Gly-Asn-Leu-NH2 | 13 | publish.csiro.auresearchgate.netresearchgate.net |
| Tryptophyllin 6.1 | Litoria ewingi | Leu-Phe-Phe-Trp-Gly-NH2 | 5 | publish.csiro.auresearchgate.netresearchgate.net |
| Tryptophyllin 7.1 | Litoria ewingi | Ile-Phe-Phe-Phe-Pro-NH2 | 5 | publish.csiro.auresearchgate.netresearchgate.net |
| Caerin 1.1 | Australian tree frogs (Litoria genus) | Gly-Leu-Leu-Ser-Val-Leu-Gly-Ser-Val-Ala-Lys-His-Val-Leu-Pro-His-Val-Val-Pro-Val-Ile-Ala-Glu-His-Leu-NH2 | 25 | publish.csiro.au |
Biosynthetic Pathways and Genetic Origins
Elucidation of Precursor Protein Processing and Gene Encoding Mechanisms.
Amphibian antimicrobial peptides (AMPs), including uperin-7.1, are encoded by genes that result in the production of prepro-peptides. These precursors generally consist of a signal peptide, an acidic pro-region, and the mature peptide sequence at the C-terminus. The acidic pro-region is thought to play a role in neutralizing the positive charge of the mature antimicrobial domain, potentially preventing toxicity within the host cells and facilitating proper folding and processing. cabidigitallibrary.orgresearchgate.net Processing of the precursor protein involves cleavage by specific enzymes to release the mature, active peptide. While the precise details of the gene encoding and precursor processing specifically for this compound are not extensively detailed in the search results, the general mechanism for amphibian AMPs involves conserved propeptide sequences and cleavage at specific recognition sites, often involving lysine/arginine residues. cabidigitallibrary.orgresearchgate.net
Evolutionary and Phylogenetic Relationships of this compound within Amphibian Peptide Lineages.
This compound shows structural similarity to the uperin group of antimicrobial peptides isolated from toadlets of the genus Uperoleia. publish.csiro.auresearchgate.netresearchgate.net However, this compound lacks the final four amino acid residues found in uperins from the genus Uperoleia. publish.csiro.auresearchgate.netresearchgate.net The structural similarity between peptides from the distantly related genera Litoria and Uperoleia is significant. publish.csiro.auresearchgate.netresearchgate.net While a single evolutionary origin implying conservation over millions of years is a possibility, evolutionary convergence is considered a more likely explanation for this similarity given the distant relationship between the two genera. publish.csiro.auresearchgate.net
Amphibian skin peptides are a highly diverse group, with rapid divergence observed even between closely related species. imrpress.com The distribution of AMPs across frog species is sporadic. nih.gov Phylogenetic analysis of amphibian AMPs, including uperin, has been conducted to understand their evolutionary history. acs.orgmdpi.comresearchgate.net These peptides are considered part of the innate immune system and have evolved to provide defense against microorganisms. frontiersin.orgresearchgate.netresearchgate.netresearchgate.net
Interactive Data Table: Source Organisms of this compound
| Organism | Geographical Distribution | Peptide Presence (Life Stage) |
| Litoria ewingii | Australia | Adults, Metamorphs |
Mechanistic Investigations of Uperin 7.1 Activity
Cellular and Molecular Mechanisms of Action in Target Systems.
The primary mechanisms by which Uperin-7.1 exerts its effects involve interactions with cellular membranes and, in specific contexts, interactions with host proteins. AMPs like this compound typically target the membranes of microorganisms, leading to their disruption and subsequent cell death imrpress.comuq.edu.au. Beyond direct membrane interactions, studies have also explored its potential to interact with host factors, such as receptors involved in viral entry nih.govmdpi.com.
Analysis of Membrane Interaction and Permeabilization Dynamics.
This compound, characteristic of many AMPs, interacts with lipid membranes, a crucial step in its activity imrpress.comuq.edu.aunih.gov. These interactions are often initiated by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components prevalent in bacterial cell membranes imrpress.comuq.edu.aumdpi.com. Upon contact with the lipid bilayer, AMPs can undergo conformational changes, frequently adopting amphipathic alpha-helical structures that facilitate their insertion into the membrane uq.edu.aunih.gov. This interaction can lead to membrane permeabilization, disrupting the integrity and function of the target cell membrane imrpress.commdpi.comresearchgate.net. Studies utilizing techniques such as fluorescence leakage assays and electron microscopy can provide insights into the extent and nature of membrane damage caused by such peptides researchgate.net. Molecular dynamics simulations are also employed to model and understand the detailed process of peptide-membrane interaction and insertion nih.govkcl.ac.ukacs.org.
Proposed Models of Pore Formation and Disruption in Target Membranes.
The disruption of target membranes by AMPs can occur through various mechanisms, including the formation of pores uq.edu.aumdpi.comelifesciences.org. Two widely discussed models for pore formation by alpha-helical AMPs are the barrel-stave and toroidal pore models uq.edu.auelifesciences.org. In both models, hydrophobic regions of the peptide interact with the lipid core of the membrane, while hydrophilic residues line a central channel elifesciences.org. The barrel-stave model involves peptides assembling into a bundle resembling staves of a barrel, with minimal disruption to surrounding lipids elifesciences.org. In contrast, the toroidal model suggests a more dynamic and cooperative interaction where the peptides and lipid headgroups bend and line the pore, leading to a toroidal or wormhole-like structure elifesciences.org. While the specific pore formation model for this compound is not explicitly detailed in the provided search results, the general principles of membrane disruption and pore formation are central to the activity of many AMPs to which this compound is related imrpress.comuq.edu.aumdpi.comelifesciences.orgresearchgate.net. Molecular dynamics simulations can help elucidate the specific structural arrangements and dynamics involved in pore formation by peptides kcl.ac.ukacs.orgresearchgate.net.
Exploration of Intracellular Targets and Signalling Pathway Modulation.
While membrane disruption is a primary mechanism for many AMPs, some can also translocate across the membrane to target intracellular components or modulate signaling pathways imrpress.commdpi.com. For this compound, direct evidence from the provided search results regarding specific intracellular targets or its modulation of host or pathogen signaling pathways is limited. One source notes that the precise mechanism of action for internalized peptides towards entrapped microbial pathogens is yet unknown, although co-localization suggests a direct effect on the bacterial membrane imrpress.com. Research into other biological systems indicates that intracellular targets and signaling pathway modulation can play roles in the activity of various molecules, but this is not specifically elaborated for this compound in the context of the provided information nih.govnih.govlidsen.com.
Specific Interactions with Host or Pathogen Proteins (e.g., SARS-CoV-2 Spike Glycoprotein (B1211001), ACE2 Receptor).
In the context of potential antiviral activity, the interaction of this compound with host and pathogen proteins has been explored through in silico methods nih.govmdpi.com. Specifically, computational docking studies have investigated the interaction of this compound with the SARS-CoV-2 Spike glycoprotein and the human ACE2 receptor, which are critical for viral entry nih.govmdpi.commdpi.comassaygenie.comcaymanchem.commdpi.comfrontiersin.orgfrontiersin.orgrndsystems.com.
Research indicates that this compound showed favorable interaction with the ACE2 receptor in in silico analyses, with a reported binding free energy (ΔG) of -7.1 kcal/mol nih.govmdpi.com. This suggests a potential for this compound to interact with this host cell receptor. In the same study, other amphibian AMPs, such as caerin 1.6 and caerin 1.10, demonstrated higher calculated affinity for the SARS-CoV-2 Spike glycoprotein compared to this compound nih.govmdpi.com. The interaction between the SARS-CoV-2 Spike protein and ACE2 is a key step in the viral infection process, mediating attachment and entry into host cells nih.govmdpi.comassaygenie.comcaymanchem.commdpi.comfrontiersin.orgfrontiersin.orgrndsystems.com. The observed in silico interaction between this compound and ACE2 warrants further experimental validation to determine its biological significance and potential implications.
In Silico Interaction Data: this compound and ACE2 Receptor nih.govmdpi.com
| Compound | Target Protein | Calculated Binding Free Energy (ΔG, kcal/mol) |
| This compound | ACE2 Receptor | -7.1 |
| Maculatin 1.3 | ACE2 Receptor | -6.4 |
| Caerin 1.6 | ACE2 Receptor | -5.4 |
| Caerin 1.10 | ACE2 Receptor | -5.2 |
Note: This data is based on in silico docking studies and requires experimental validation.
Spectrum of Biological Activities: Preclinical and Mechanistic Studies
Preclinical Antimicrobial Efficacy.
Uperin-7.1 has demonstrated antimicrobial properties, contributing to the defense mechanisms of its amphibian host. beilstein-journals.org Studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria.
Native this compound has been reported to exhibit minor antimicrobial activity. nih.govresearchgate.net However, a peptide mixture derived from adult and metamorph Litoria ewingii, which contains this compound, demonstrated inhibitory activity against Escherichia coli (ATCC 25922) in disc diffusion assays. nih.gov
Further studies involving modified versions of this compound have provided more specific data against key bacterial pathogens. A mutant of this compound, designated D70 (where the last three residues SAV were changed to KRF), was tested against Staphylococcus aureus USA300 and Escherichia coli K12. nih.gov This mutant showed an Minimum Inhibitory Concentration (MIC) of 6.2 μM against S. aureus USA300. nih.gov Against E. coli K12, the D70 mutant had an MIC of >100 μM. nih.gov While these specific values are for a modified peptide, they suggest that the this compound structure serves as a template for antibacterial activity, which can potentially be modulated through sequence modifications.
Comparatively, other antimicrobial peptides have shown varying degrees of activity against these pathogens. For instance, studies on different peptides have reported MIC values against S. aureus and E. coli ranging from low micromolar to over 100 µM, highlighting the diverse potencies within the AMP class. nih.govmdpi-res.com
Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens (e.g., S. aureus, E. coli).
Antiviral Properties and Mechanisms.
This compound has also been investigated for its potential antiviral activities, with some focus on significant human viruses. researchgate.net
This compound is listed in the Antimicrobial Peptide Database as having anti-HIV activity. researchgate.net In screening studies of peptides from the APD for HIV-1 inhibitory activity, this compound was among the peptides selected for evaluation. cabidigitallibrary.org A mutant of this compound, D70, demonstrated notable activity against HIV-1IIIB in CEM-SS cells, with a 50% Effective Concentration (EC50) below 10 μM. cabidigitallibrary.org This finding suggests that this compound possesses a structural basis for inhibiting HIV-1 replication or infectivity, which can be retained or enhanced in modified versions. The mechanisms by which AMPs inhibit HIV-1 can involve direct interaction with viral particles, interference with viral entry by binding to host cell receptors or viral glycoproteins, or inhibition of intracellular viral replication steps like reverse transcription or protease activity.
Here is a table summarizing the anti-HIV-1 activity of this compound and its mutant D70:
| Peptide | Cell Line | Virus Strain | EC50 (μM) | Therapeutic Index (TI) | Source/Context |
| Uperin 7.1 | CEM-SS | HIV-1IIIB | Not specified in detail (selected for screening) | Not specified in detail | APD screening study cabidigitallibrary.org |
| Uperin 7.1 D70 | CEM-SS | HIV-1IIIB | < 10 | > 3.3 (based on TC50 > 65.8 μM) cabidigitallibrary.org | Mutant with SAV changed to KRF cabidigitallibrary.orgnih.gov |
Note: The exact EC50 for native Uperin 7.1 was not explicitly provided in the snippets, but its selection for screening implies activity. The data for D70 is more specific.
This compound has been included in in silico studies exploring the potential of AMPs against SARS-CoV-2. nih.gov Molecular docking simulations were performed to assess the interaction of this compound with key viral and host proteins involved in SARS-CoV-2 infection, specifically the viral spike glycoprotein (B1211001) (Sgp) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov
In these computational investigations, this compound showed a favorable interaction with the ACE2 host cell receptor, exhibiting a docking free energy (ΔG) of -7.1 kcal/mol. nih.gov This in silico finding suggests a potential mechanism where this compound could interfere with the binding of the SARS-CoV-2 spike protein to its host cell receptor, thereby potentially blocking viral entry. nih.gov While promising, these are computational predictions that require experimental validation through in vitro and in vivo studies to confirm any anti-SARS-CoV-2 efficacy. nih.gov
Here is a table summarizing the in silico binding affinity of this compound to the ACE2 receptor:
| Peptide | Target Protein | Interaction Type (In silico) | Docking Score (ΔG, kcal/mol) | Source/Context |
| Uperin 7.1 | ACE2 Receptor | Binding/Interaction | -7.1 | Molecular Docking Study nih.gov |
Activity and Inhibition Studies Against Human Immunodeficiency Virus Type 1 (HIV-1).
Antineoplastic Potentials in Relevant Preclinical Disease Models.
The uperin family of antimicrobial peptides, along with caerins, aurein, and maculatin, has been generally indicated to possess anticancer effects in addition to their antimicrobial activities. nih.gov AMPs from various sources have been explored for their antineoplastic potential, often mediated by their ability to selectively target and disrupt cancer cell membranes or induce apoptosis. However, specific detailed preclinical investigations or data on the antineoplastic potentials of this compound in relevant preclinical disease models were not specifically provided within the scope of the search results. The general mention suggests this as a potential area for further research concerning this compound.
Exploration of Other Bioactive Functions (e.g., Neurotransmitter or Neuromodulator Considerations of related peptides).
This compound exhibits minor antimicrobial activity. researchgate.netresearchgate.net A related peptide, uperin 7.1.1, which lacks the first two amino acid residues from the N-terminal end of uperin 7.1, is inactive. researchgate.netresearchgate.net This suggests that the N-terminal residues are important for its antimicrobial function.
While this compound itself is primarily discussed in the context of antimicrobial activity, other peptides isolated from frog skin, such as those belonging to the tryptophyllin group (e.g., tryptophyllin 6.1 and 7.1), are thought to be neuromodulators or neurotransmitters. researchgate.net These tryptophyllins are related to similar peptides found in other frog species. researchgate.net The presence of such peptides in amphibian skin secretions highlights the diverse range of bioactive molecules produced, some of which may have roles in neural communication. nih.gov The concept of peptide-mediated neurotransmission and neuromodulation is well-established, with neuropeptides contributing to a wide range of modulatory effects in nervous systems. nih.gov Although a direct neurotransmitter or neuromodulator role for this compound is not indicated in the provided information, the existence of such functions in related amphibian skin peptides suggests a broader potential for bioactivity within this class of compounds.
Data on the antimicrobial activity of this compound against Escherichia coli in Litoria ewingii at different life stages is summarized below:
| Life Stage | Presence of this compound in Skin Secretion | Inhibition of E. coli Growth |
| Tadpoles | No | No |
| Metamorphs | Yes | Yes |
| Adults | Yes | Yes |
This table illustrates the correlation between the presence of this compound in skin secretions and the observed antimicrobial activity against E. coli in post-metamorphic Litoria ewingii. researchgate.net
Furthermore, a mutant of this compound, where the last three residues (SAV) were changed to KRF, was found to have anti-HIV inhibitory activity with an EC50 of 2.99 μM. novoprolabs.comgoogle.com This indicates that modifications to the this compound sequence can lead to altered or additional bioactive functions.
Synthetic Strategies and Structure Activity Relationship Sar Studies
Methodologies for Chemical Synthesis and Purification of Uperin-7.1 and its Analogs.
The synthesis of this compound and its analogs is typically achieved through established chemical peptide synthesis techniques, predominantly solid-phase peptide synthesis (SPPS) nih.govmdpi.com. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method is widely used for producing peptides of varying lengths and complexities.
Following chemical synthesis, purification is a critical step to obtain peptides of sufficient purity for biological evaluation. Reverse-phase high-performance liquid chromatography (HPLC) is a standard and effective method employed for the purification of this compound and its analogs nih.govmdpi.com. This technique separates peptides based on their hydrophobicity, allowing for the isolation of the desired product from truncated sequences and other impurities. Peptides synthesized for research purposes are commonly purified to a high degree, often exceeding 95% purity, which is verified by analytical HPLC nih.gov.
Chemical modifications, such as C-terminal amidation, are also frequently incorporated during synthesis nih.govnih.gov. C-terminal amidation can influence the peptide's net charge and stability, potentially impacting its activity.
Rational Design and De Novo Synthesis of this compound Derivatives and Variants.
Rational design and de novo synthesis play significant roles in the development of this compound derivatives and variants with improved or altered properties google.comresearchgate.netkarishmakaushiklab.comcabidigitallibrary.orgkcl.ac.ukacs.org. These approaches leverage the understanding of naturally occurring AMPs to create novel peptide sequences.
The Antimicrobial Peptide Database (APD) serves as a valuable resource for identifying natural peptide templates and informing the design of new peptides, including those based on this compound nih.govgoogle.comcabidigitallibrary.org. Rational design involves making specific modifications to the amino acid sequence of a known peptide, such as this compound, with the aim of enhancing desired characteristics like potency or selectivity nih.govgoogle.com. For instance, a Uperin 7.1 mutant, referred to as D70 or Uperin 7.1KRF, was generated by substituting the last three residues (SAV) with KRF to investigate the impact of these changes on activity nih.govnih.govgoogle.comresearchgate.net.
De novo synthesis, on the other hand, involves designing peptide sequences from scratch, often guided by principles derived from the analysis of AMP databases or through computational methods like simulation-guided approaches researchgate.netcabidigitallibrary.orgkcl.ac.uk. These methods can utilize frequently occurring amino acid residues or structural motifs found in natural AMPs to build entirely new sequences with predicted antimicrobial properties cabidigitallibrary.orgkcl.ac.uk.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Modified Forms.
Comprehensive SAR analysis is fundamental to understanding how variations in the structure of this compound and its modified forms influence their biological activities mdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net. These studies systematically investigate the relationship between specific structural features and functional outcomes.
SAR studies on this compound and its variants have provided insights into the molecular determinants of their activity nih.govnih.gov. By analyzing the effects of structural alterations, researchers can identify key residues or physicochemical properties that are crucial for interaction with target membranes or other biological molecules.
Impact of Specific Amino Acid Substitutions, Deletions, and Truncations on Biological Activity.
Specific modifications to the amino acid sequence of this compound have demonstrated a direct impact on its biological activity nih.govnih.govgoogle.commdpi.comkarishmakaushiklab.commdpi.commdpi.complos.org. Amino acid substitutions, deletions, and truncations are common strategies employed in SAR studies to probe the role of individual residues or segments of the peptide.
As noted, the Uperin 7.1KRF mutant, where the C-terminal SAV sequence is replaced by KRF, shows altered activity compared to the native Uperin 7.1 nih.govnih.govgoogle.comresearchgate.net. Another example is Uperin 7.1.1, a related peptide that is two amino acids shorter at the N-terminus compared to Uperin 7.1. While Uperin 7.1 exhibits minor antimicrobial activity, Uperin 7.1.1 is reported to be inactive, highlighting the importance of the N-terminal residues for its function researchgate.netresearchgate.net.
Studies on other AMPs have shown that substituting amino acids, such as replacing Lysine with non-proteinogenic amino acids, can lead to increased potency and a broader spectrum of activity mdpi.com. Similarly, alanine (B10760859) scanning, where individual amino acids are systematically replaced by alanine, can reveal the contribution of specific residues to selectivity and potency plos.org. Altering the balance of charged or hydrophobic residues through substitutions also significantly impacts the peptide's activity mdpi.com.
Correlation of Physicochemical Properties (e.g., Net Charge, Hydrophobicity, Amphipathicity) with Functional Efficacy.
The functional efficacy of this compound and its analogs is strongly correlated with their physicochemical properties, including net charge, hydrophobicity, and amphipathicity mdpi.commdpi.comresearchgate.net. These properties dictate the peptide's interaction with biological membranes, which is a primary mechanism of action for many AMPs.
Cationicity, or net positive charge, is a hallmark of many AMPs, including this compound. This positive charge facilitates electrostatic attraction to the negatively charged surface of bacterial membranes, leading to preferential accumulation at the target site mdpi.com. The net charge of peptides can be calculated using databases like the APD nih.gov.
Hydrophobicity, often quantified as the percentage of hydrophobic residues, plays a crucial role in the insertion and disruption of cell membranes mdpi.commdpi.complos.org. The balance between hydrophilicity and hydrophobicity is essential for effective membrane interaction. HPLC retention time can serve as an indicator of peptide hydrophobicity nih.gov.
Amphipathicity, the segregation of hydrophobic and hydrophilic residues on opposite faces of the peptide structure, particularly in the context of an alpha-helical conformation, is believed to be critical for the peptide's ability to interact with and permeate membrane bilayers mdpi.comresearchgate.netresearchgate.net. The interplay between positive charge, hydrophobicity, and amphipathicity determines the peptide's mode of action and its selectivity towards microbial membranes over host cell membranes mdpi.com. Physicochemical characteristics are also utilized in computational approaches, such as clustering analysis, to group peptides with similar properties and predict their behavior mdpi.comresearchgate.net.
Peptide Engineering Approaches for Modulating Selectivity and Potency in Preclinical Models.
Peptide engineering encompasses various strategies aimed at modulating the selectivity and potency of this compound and its derivatives in preclinical models mdpi.comnih.govmdpi.complos.org. These approaches build upon the understanding gained from SAR studies to design peptides with improved therapeutic profiles.
Modifications such as specific amino acid substitutions, peptide tagging, or lipid conjugation can be employed to enhance or alter the performance of AMPs mdpi.com. For example, increasing the number of positively charged residues in a peptide sequence can potentially enhance its efficacy against negatively charged bacterial membranes nih.gov.
Advanced Research Methodologies and Computational Approaches
High-Throughput Screening Platforms and Data Mining Utilizing Antimicrobial Peptide Databases (APD)
High-throughput screening (HTS) platforms, often integrated with data mining of specialized databases like the Antimicrobial Peptide Database (APD), play a significant role in identifying and characterizing peptides with desired properties, including those related to the uperin family. The APD, for instance, serves as a repository of natural antimicrobial peptides (AMPs) from various organisms, facilitating the selection of candidates for further investigation. nih.govrsb.org.uk
Studies have utilized the APD to screen libraries of peptides, including natural and designed sequences, to identify those with potential antimicrobial activity against specific pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While Uperin-7.1 itself is a natural peptide, database screening can identify related sequences or provide templates for designing modified versions with enhanced activity or specificity. For example, a study mentions a synthetic peptide, Uperin 7.1KRF, which was obtained by changing the last three residues of Uperin 7.1 (SAV) to KRF, highlighting how database information on natural peptides can inform the design of novel sequences. nih.gov
The APD contains information on peptide sequences, sources, activities, and physicochemical properties, which are valuable for filtering and selecting peptides for HTS. nih.govrsb.org.uk This data allows researchers to focus on peptides with characteristics associated with antimicrobial function, such as net positive charge and a certain percentage of hydrophobic residues. nih.gov
Application of Spectroscopic and Biophysical Techniques for Structural and Interaction Analysis (e.g., LC-MS, NMR, Circular Dichroism)
Spectroscopic and biophysical techniques are indispensable for determining the structure of this compound and analyzing its interactions with biological membranes or other potential targets. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy provide crucial data on peptide identity, purity, three-dimensional structure, and conformational changes upon interaction with different environments. rsc.orgrsc.orgcreative-proteomics.comnih.govcreative-proteomics.com
LC-MS is commonly used for the analysis and purification of peptides, including those from natural sources like amphibian skin secretions. rsc.orgresearchgate.net This technique allows for the determination of the molecular mass of this compound, confirming its identity and purity after synthesis or isolation. rsc.org
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including their conformation and dynamics. rsc.orgrsc.orgnih.gov While direct NMR studies specifically on the solution structure of this compound are not explicitly detailed in the search results, NMR is a standard technique for peptide structure determination and can be used to study how this compound folds or changes conformation in different environments, such as in the presence of membrane mimics. rsc.org
Circular Dichroism (CD) spectroscopy is particularly useful for analyzing the secondary structure content of peptides, such as the presence of alpha-helices or beta-sheets. rsc.orgcreative-proteomics.comcreative-proteomics.com CD can be used to study the conformational changes of this compound upon interacting with model membranes, providing insights into how the peptide adopts a specific structure (e.g., alpha-helical) in the membrane environment. mdpi.com CD spectroscopy is sensitive to changes in peptide bond arrangements, offering a structural fingerprint and the ability to detect subtle structural changes induced by environmental factors or ligand binding. creative-proteomics.com
Computational Modeling and Simulation for Mechanistic Insights and Design
Molecular Dynamics (MD) Simulations to Elucidate Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are extensively used to study the interactions of peptides, including uperins, with model biological membranes at an atomic level of detail. mdpi.commdpi.comnih.govresearchgate.netkcl.ac.uk These simulations can reveal how peptides bind to the membrane surface, insert into the lipid bilayer, and potentially form pores. mdpi.comnih.govresearchgate.net
Studies using MD simulations on uperin peptides have shown that they can adopt two stable configurations relative to the membrane: a bound state where the peptide lies parallel to the membrane surface, and a transmembrane state where the peptide is inserted into the membrane, potentially forming pores. mdpi.comnih.gov The simulations can track the orientation, insertion depth, and structural changes of the peptide upon membrane interaction. mdpi.comresearchgate.net For instance, MD simulations have indicated that uperins, unstructured in aqueous solution, can adopt amphipathic alpha-helical structures in the presence of membranes. mdpi.com The transition between the bound and transmembrane states can be characterized by calculating the potential of mean force, revealing energy barriers associated with peptide insertion. nih.govresearchgate.net
Ligand-Protein Docking Studies for Identifying Molecular Binding Partners
Ligand-protein docking studies are computational methods used to predict the binding orientation and affinity of a peptide (ligand) to a target protein. researchgate.netnih.govmalariaworld.orgplos.orgnih.govscitechnol.com While this compound is primarily known for its membrane-disrupting properties, docking studies can be applied if there is interest in its potential interaction with specific protein targets, either on the host cell or in pathogens.
One study explored the in silico interaction of several AMPs, including this compound, with SARS-CoV-2 viral proteins and the host cell receptor ACE2 using docking analysis. mdpi.comnih.gov This research aimed to identify potential antiviral mechanisms beyond membrane disruption. The study reported binding energies (ΔG) for the interactions between the peptides and the target proteins. For this compound, docking studies showed interactions with the SARS-CoV-2 S glycoprotein (B1211001) and the ACE2 receptor, with reported ΔG values. mdpi.comnih.gov
| Peptide | Target Protein | Binding Energy (ΔG, kcal/mol) | Source |
| Uperin 7.1 | SARS-CoV-2 Sgp | -7.4 | nih.gov |
| Uperin 7.1 | ACE2 receptor | -7.1 | mdpi.comnih.gov |
Docking studies provide predictions of potential interactions and binding affinities, guiding further experimental validation. plos.orgnih.gov
Homology Modeling and Structural Validation Techniques
Homology modeling is a computational technique used to build a three-dimensional model of a protein or peptide based on the known experimental structure of a related sequence (template). researchgate.netnih.govmdpi.comgoogle.comresearchgate.netnih.gov This is particularly useful when experimental structures are not available.
For peptides like this compound, which may be unstructured in solution but adopt a defined structure upon membrane interaction, homology modeling could potentially be used to predict its structure in a membrane-bound state if a suitable template exists. Structural validation techniques, such as Ramachandran plots and other quality assessment scores (e.g., ERRAT, Verify3D), are crucial for assessing the reliability and accuracy of the generated homology models. mdpi.comnih.gov
One study that performed in silico analysis of AMPs, including this compound, mentioned obtaining structural models using a platform like I-TASSER and validating them using tools like RAMPAGE. mdpi.comresearchgate.net This indicates that computational modeling, potentially including homology modeling approaches, has been applied to predict the structures of peptides like this compound for further analysis, such as docking. mdpi.comresearchgate.net
Integration of Machine Learning and AI for Predictive Peptide Design and Optimization
Proteomic and Other Omics-Based Investigations in Compound Research (e.g., Quantitative Proteomics for Target Deconvolution, Metabolomics)
This compound is a peptide originally isolated from the skin glands of the brown tree frog, Litoria ewingi. Research has primarily focused on its structural characteristics and observed minor antimicrobial activity. While extensive proteomic and metabolomic investigations specifically detailing the cellular targets or metabolic pathways modulated by this compound are not widely documented in the available literature, omics-based approaches represent powerful tools for elucidating the mechanisms of action of such compounds.
Proteomics, the large-scale study of proteins, allows for the comprehensive analysis of protein expression levels, modifications, and interactions within a biological system following exposure to a compound. Quantitative proteomics, in particular, can identify differentially expressed proteins, providing insights into the cellular processes affected. Techniques like mass spectrometry-based proteomics are central to these studies, enabling the identification and quantification of thousands of proteins in a sample. wikipedia.orgwaters.com This can be particularly useful for target deconvolution in phenotypic drug discovery, where the biological effect of a compound is observed before its specific molecular target is known. nih.goveu-openscreen.eucreative-biolabs.com Chemical proteomics workflows, including the use of affinity matrices, can help identify proteins that directly bind to a compound. eu-openscreen.euresearch-in-bavaria.de
Metabolomics, the study of the complete set of metabolites in a biological sample, offers a snapshot of the metabolic state of cells or tissues. By analyzing changes in metabolite concentrations, researchers can infer which metabolic pathways are activated or inhibited by a compound. nih.govmdpi.complos.orgnih.gov Integrated multi-omics approaches, combining data from proteomics, metabolomics, and other omics disciplines like transcriptomics, provide a more holistic understanding of a compound's effects on a biological system. nih.govmdpi.comnih.govnih.govnih.gov These integrated analyses can reveal interconnected molecular mechanisms and identify key molecules or pathways involved in the response to a compound. nih.govmdpi.com
Although direct proteomic and metabolomic studies on this compound are limited in the provided search results, the peptide's known properties suggest potential areas for investigation using these methodologies. This compound is structurally similar to other uperin peptides and exhibits minor antimicrobial activity. publish.csiro.auresearchgate.net Other uperin peptides have been studied for their interaction with cell membranes, adopting amphipathic α-helical structures in the presence of membranes. mdpi.comnih.gov Molecular dynamics studies on uperin peptides interacting with model bacterial membranes have revealed stable configurations, suggesting potential membrane-associated targets or effects on membrane integrity. mdpi.comnih.gov
Future research employing quantitative proteomics could aim to identify specific protein targets that this compound interacts with, either directly or indirectly, in target organisms or cell lines. This could involve incubating cells with this compound and analyzing changes in protein abundance or using pull-down assays with modified this compound to isolate binding partners. Similarly, metabolomic profiling could be used to investigate how this compound affects the metabolic pathways of target microbes or host cells, potentially revealing disruptions in essential processes.
Given the antimicrobial context, proteomic studies could focus on identifying proteins involved in bacterial cell wall synthesis, membrane function, or essential metabolic processes that might be perturbed by this compound. Metabolomics could explore changes in bacterial lipid profiles, energy metabolism intermediates, or other small molecules indicative of cellular stress or death.
While specific data tables detailing the proteomic or metabolomic impact of this compound are not available from the provided sources, the application of these techniques in studying other compounds provides a framework for how this compound could be investigated. For example, studies on the response of alfalfa to o-coumaric acid stress utilized quantitative proteomics and metabolomics to identify differentially accumulated proteins and metabolites involved in pathways like phenylpropanoid biosynthesis and flavonoid biosynthesis. plos.org Another study on sepsis-associated acute kidney injury used integrated proteomics and metabolomics to reveal impaired renal mitochondrial function and metabolic disorders, identifying differentially expressed proteins and metabolites in various pathways. mdpi.com
The application of advanced research methodologies, including quantitative proteomics and metabolomics, holds significant promise for unraveling the precise molecular mechanisms underlying the observed minor antimicrobial activity of this compound and identifying its cellular targets and affected metabolic pathways.
Data Tables
As specific quantitative proteomic or metabolomic data for this compound were not found in the provided search results, example tables illustrating the type of data that would be generated in such studies are presented below, based on findings from similar omics research on other compounds.
Example Table 1: Differentially Expressed Proteins Following Compound Treatment (Illustrative)
| Protein Accession | Protein Description | Fold Change (Treated/Control) | p-value | Involved Pathway (Inferred) |
| P12345 | Hypothetical Protein A | 2.5 | 0.01 | Metabolic Process 1 |
| Q67890 | Hypothetical Enzyme B | 0.4 | 0.005 | Signaling Pathway X |
| R01234 | Hypothetical Transporter C | 1.8 | 0.03 | Membrane Function |
| S56789 | Hypothetical Structural Protein D | 0.6 | 0.02 | Cellular Structure |
Example Table 2: Significantly Changed Metabolites Following Compound Treatment (Illustrative)
| Metabolite Name | KEGG ID | Fold Change (Treated/Control) | p-value | Involved Pathway (Inferred) |
| Hypothetical Metabolite X | M00001 | 3.1 | 0.001 | Glycolysis |
| Hypothetical Metabolite Y | M00002 | 0.7 | 0.04 | Fatty Acid Synthesis |
| Hypothetical Metabolite Z | M00003 | 1.5 | 0.05 | Amino Acid Metabolism |
These illustrative tables demonstrate how quantitative omics data can highlight specific molecules and pathways affected by a compound, guiding further mechanistic investigations.
Future Directions and Translational Research Perspectives in Preclinical Development
Elucidation of Undiscovered Mechanisms and Novel Biological Functions in Preclinical Systems
The precise molecular mechanisms underlying the observed minor antimicrobial activity of Uperin-7.1 warrant further investigation. While many AMPs exert their effects through membrane disruption, other mechanisms, such as targeting intracellular components or modulating immune responses, have been identified for different peptides. researchgate.netexplorationpub.com Research into this compound's interaction with microbial membranes, potential intracellular targets, and its influence on host immune cells in preclinical models is crucial to fully understand its biological actions. Exploring potential novel biological functions beyond antimicrobial activity, such as anti-inflammatory or wound-healing properties, based on the known diverse activities of amphibian skin peptides, represents another important future direction. researchgate.net
Exploration of this compound's Therapeutic Applications in Diverse Preclinical Disease Models
Preclinical studies are essential to evaluate the therapeutic potential of this compound in various disease contexts. While the native this compound shows minor antimicrobial activity, a modified peptide derived from this compound (with the C-terminal residues SAV changed to KRF) demonstrated inhibitory activity against HIV in vitro and potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) in vitro. novoprolabs.comuniroma1.itnih.gov This modified peptide was also effective in reducing MRSA colonization and biofilm formation on artificial surfaces in an in vivo mouse model. nih.gov
Further research should explore the efficacy of both native this compound and its derivatives in a wider range of preclinical disease models, including infections caused by other multidrug-resistant bacteria, fungi, or viruses. Given the diverse bioactivities of AMPs from amphibian skin, investigating potential applications in models of cancer, inflammatory conditions, or wound healing could also be promising avenues. researchgate.netmdpi.com
Development of Advanced Delivery Systems and Formulation Strategies for Preclinical Testing
The inherent properties of peptides, such as susceptibility to degradation and limited bioavailability, necessitate the development of advanced delivery systems for effective therapeutic application in preclinical studies. nih.govresearchgate.net Future work on this compound should focus on developing formulations that enhance its stability, improve its delivery to target sites, and optimize its pharmacokinetic profile. Strategies such as encapsulation in nanoparticles (e.g., lipid or polymeric nanoparticles), liposomes, or hydrogels could be explored to protect the peptide from enzymatic degradation and facilitate its transport across biological barriers. nih.govresearchgate.net Tailored formulation approaches are crucial for achieving desired systemic or local concentrations in preclinical animal models. researchgate.net
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Uperin-7.1’s physicochemical properties?
- Methodological Guidance:
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate alignment with academic goals .
- Apply the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) for hypothesis-driven studies. For example:
- Population: this compound in [specific solvent/system].
- Intervention: Exposure to varying temperatures/pH.
- Outcome: Stability or reactivity changes.
- Avoid overly broad questions (e.g., "What is this compound?") and prioritize specificity (e.g., "How does UV irradiation affect this compound’s crystalline structure?") .
Q. What experimental design principles ensure reproducibility in synthesizing this compound?
- Methodological Guidance:
- Follow IUPAC guidelines for reporting synthetic procedures, including solvent purity, reaction times, and temperature controls .
- Use controlled variables (e.g., inert atmosphere for oxygen-sensitive reactions) and document deviations (e.g., unexpected precipitates).
- Include validation steps:
- Spectroscopic characterization (NMR, IR) for structural confirmation.
- Elemental analysis to verify purity .
- Reference Beilstein Journal guidelines for detailing ≤5 compounds in the main text, with extended data in supplementary materials .
Q. How to systematically review existing literature on this compound’s applications?
- Methodological Guidance:
- Conduct a PRISMA-compliant review to identify gaps:
- Screening: Filter studies by relevance (e.g., "this compound AND catalysis") and quality (peer-reviewed journals only).
- Create a comparative table synthesizing findings:
| Study ID | Methodology | Key Findings | Limitations |
|---|---|---|---|
| [Ref 1] | XRD analysis | Stable at 25°C | No long-term stability data |
| [Ref 2] | HPLC purity test | 98% purity under N₂ | Small sample size |
- Critically evaluate contradictions (e.g., divergent stability results) and propose hypotheses for validation .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported stability under varying environmental conditions?
- Methodological Guidance:
- Perform sensitivity analysis to isolate confounding variables (e.g., humidity, light exposure).
- Use multivariate regression models to quantify the impact of each variable (e.g., temperature vs. solvent polarity).
- Cross-validate results with alternative techniques :
- Compare DSC (thermal stability) with FTIR (structural integrity).
- Publish negative results to clarify irreproducible claims .
Q. What strategies optimize this compound’s catalytic efficiency in cross-disciplinary applications (e.g., material science vs. biochemistry)?
- Methodological Guidance:
- Adopt a Design of Experiments (DoE) approach to test combinatorial variables:
- Factors: Catalyst loading, substrate ratio, reaction time.
- Response variables: Yield, enantiomeric excess.
- Use surface response methodology to identify optimal conditions .
- Collaborate with domain experts to align characterization methods (e.g., TEM for material science vs. enzyme kinetics for biochemistry) .
Q. How to address reproducibility challenges in this compound’s synthesis across laboratories?
- Methodological Guidance:
- Establish a standardized protocol with granular details:
- Example: "Stirring speed: 600 rpm ± 5%, monitored via digital tachometer."
- Share raw data and metadata in open repositories (e.g., Zenodo) to enable replication audits .
- Conduct round-robin tests across labs to identify systemic errors (e.g., impurity sources in reagents) .
Data Management and Ethics
Q. How to design a FAIR-compliant data management plan for this compound research?
- Methodological Guidance:
- Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Assign DOIs to datasets via repositories like Figshare.
- Use standardized formats (e.g., .cif for crystallography data).
- Document metadata comprehensively:
- Example: "Uperin-7.1_NMR_Data: Solvent = CDCl₃, Instrument = Bruker 500 MHz, Processing Software = TopSpin 4.2" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
